molecular formula C9H6BrNO B592006 4-Bromo-5-phenyloxazole CAS No. 740806-67-1

4-Bromo-5-phenyloxazole

Cat. No.: B592006
CAS No.: 740806-67-1
M. Wt: 224.057
InChI Key: BTLWIEARIJZPFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-phenyloxazole is a heterocyclic compound with the molecular formula C9H6BrNO. It is characterized by a bromine atom at the fourth position and a phenyl group at the fifth position of the oxazole ring. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-phenyloxazole typically involves the bromination of 5-phenyloxazole. One common method includes the reaction of 5-phenyloxazole with lithium hexamethyldisilazane in tetrahydrofuran at -78°C, followed by the addition of bromine at the same temperature . This method ensures high regioselectivity and yields the desired product efficiently.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The compound is usually produced in a controlled environment to maintain the quality and consistency required for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-phenyloxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine atom.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted oxazoles depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents.

Scientific Research Applications

4-Bromo-5-phenyloxazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Bromo-5-phenyloxazole involves its interaction with specific molecular targets. The bromine atom and the oxazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

  • 4-Chloro-5-phenyloxazole
  • 4-Iodo-5-phenyloxazole
  • 5-Phenyloxazole

Comparison: 4-Bromo-5-phenyloxazole is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and unsubstituted counterparts. The bromine atom enhances the compound’s ability to participate in substitution reactions and affects its overall chemical behavior .

Properties

IUPAC Name

4-bromo-5-phenyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-9-8(12-6-11-9)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLWIEARIJZPFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20738313
Record name 4-Bromo-5-phenyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

740806-67-1
Record name 4-Bromo-5-phenyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.